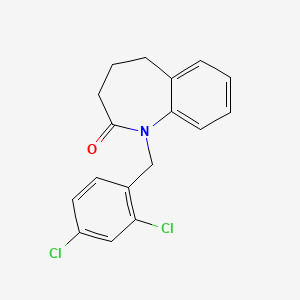

1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, commonly referred to as 2,4-DCPB, is a synthetic organic compound with a variety of uses in scientific research. It is a member of the benzazepinone family, which is a class of compounds with a range of biological activities. 2,4-DCPB has been studied extensively in the past few decades and has been found to possess a number of useful properties, including anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, 2,4-DCPB has been used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications.

Aplicaciones Científicas De Investigación

Dopaminergic Activity

Studies have synthesized derivatives of benzazepines, including structures similar to 1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, to evaluate their agonistic activities on central and peripheral dopamine receptors. These compounds have been synthesized and assessed for their dopaminergic activity, demonstrating preliminary evidence of their potential in influencing renal blood flow and displaying central dopaminergic activity through various in vitro and in vivo assays (Pfeiffer et al., 1982).

Chemical Kinetics and Process Optimization

Research on the chemical kinetics of complex reaction networks involving the synthesis of active pharmaceutical ingredients (APIs) has been conducted. These studies include the optimization of production processes for benzazepine heterocyclic compounds, showcasing the role of chemical engineering in enhancing the productivity and scalability of API synthesis (Grom et al., 2016).

Synthesis Pathways

Several studies have outlined synthetic routes to derivatives of 1-benzazepin-2-one, including methods for 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines via reductive amination and Grignard reagent addition. These pathways demonstrate the versatility and synthetic accessibility of benzazepine derivatives, including those related to 1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (Gerritz et al., 2000).

Pharmacological Potential

The synthesis and evaluation of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines and related compounds have been explored for their neuroleptic activity. These studies highlight the potential pharmacological applications of benzazepine derivatives, focusing on their neuroleptic-like activities and providing insight into the structure-activity relationships within this class of compounds (Hino et al., 1988).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-9-8-13(15(19)10-14)11-20-16-6-2-1-4-12(16)5-3-7-17(20)21/h1-2,4,6,8-10H,3,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUIARAVKHOPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2893611.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2893612.png)

![2-{[(4-Fluoro-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2893613.png)

![1-methyl-6-(3-phenyl-2-propenylidene)-1H-imidazo[1,2-a]imidazole-3,5(2H,6H)-dione](/img/structure/B2893617.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893618.png)

![N-benzyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2893619.png)

![4-[3-[3-(Trifluoromethyl)phenyl]piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2893632.png)